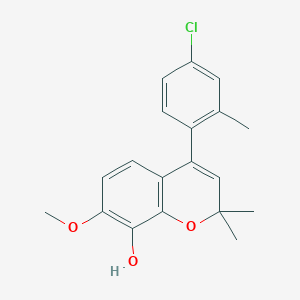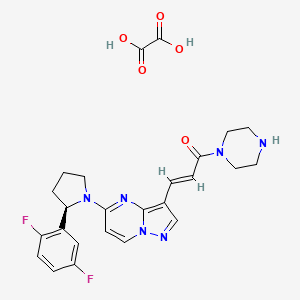
Boditrectinib oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boditrectinib oxalate is a potent tyrosine kinase inhibitor with significant antineoplastic activity. It is primarily used in research related to cancer, inflammation, neurodegenerative diseases, and certain infectious diseases . This compound specifically targets and binds to tropomyosin receptor kinases (TRK), including TRK mutations and fusion proteins, thereby inhibiting neurotrophin-TRK interaction and activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of boditrectinib oxalate involves the preparation of fused ring heteroaryl compounds. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature . Typically, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be scalable and cost-effective while maintaining high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Boditrectinib oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Boditrectinib oxalate is extensively used in scientific research due to its potent tyrosine kinase inhibitory properties. Its applications include:
Cancer Research: It is used to study the inhibition of TRK signaling pathways, which are crucial in tumor growth and survival.
Inflammation Research: It helps in understanding the role of TRK in inflammatory processes.
Neurodegenerative Diseases: It is used to investigate the potential therapeutic effects on diseases like Alzheimer’s and Parkinson’s.
Infectious Diseases: It aids in exploring the inhibition of TRK in certain infectious diseases.
Wirkmechanismus
Boditrectinib oxalate exerts its effects by specifically targeting and binding to TRK, TRK mutations, and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase types 1, 2, and 3. This binding inhibits neurotrophin-TRK interaction and TRK activation, preventing the activation of downstream signaling pathways. Consequently, this results in the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .
Vergleich Mit ähnlichen Verbindungen
Larotrectinib: Another TRK inhibitor used in cancer research.
Entrectinib: A multi-kinase inhibitor that targets TRK, ROS1, and ALK.
Comparison: Boditrectinib oxalate is unique in its high specificity and potency as a TRK inhibitor. Compared to larotrectinib and entrectinib, this compound has shown promising results in preclinical studies, particularly in terms of its efficacy and safety profile .
Eigenschaften
Molekularformel |
C25H26F2N6O5 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one;oxalic acid |
InChI |
InChI=1S/C23H24F2N6O.C2H2O4/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29;3-1(4)2(5)6/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2;(H,3,4)(H,5,6)/b6-3+;/t20-;/m1./s1 |
InChI-Schlüssel |
ACBCPPGDLMIBIP-AGGFEVDESA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


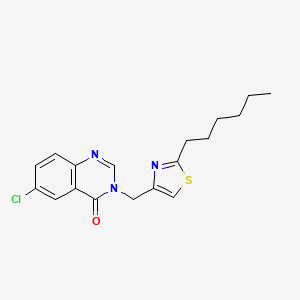

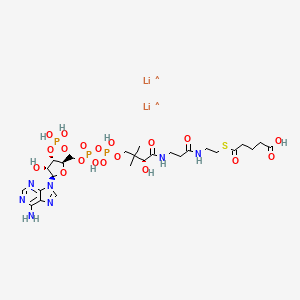
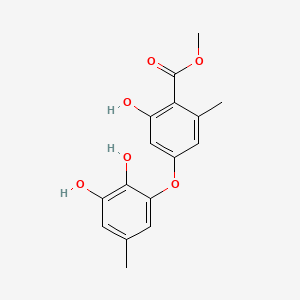
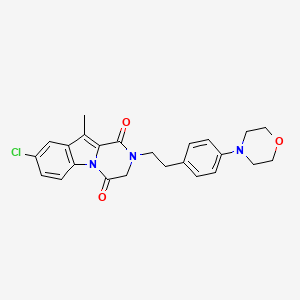
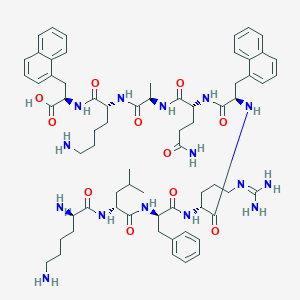
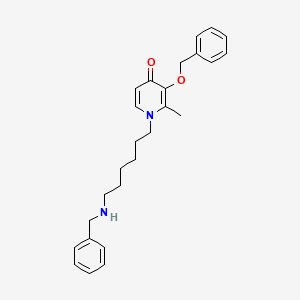
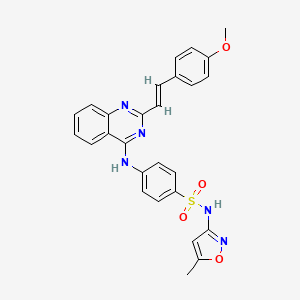
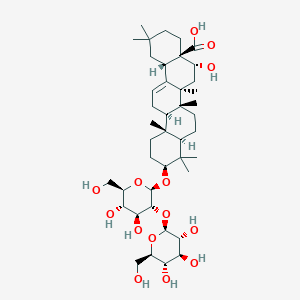
![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
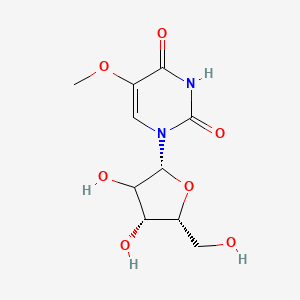
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)

